trans-2,5-Difluorocinnamic acid

Description

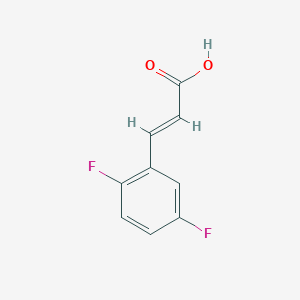

Structure

3D Structure

Propriétés

IUPAC Name |

(E)-3-(2,5-difluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O2/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h1-5H,(H,12,13)/b4-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAWHCSKPALFWBI-DAFODLJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C=CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1F)/C=C/C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112898-33-6 | |

| Record name | trans-2,5-Difluorocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis of trans-2,5-Difluorocinnamic Acid

Abstract

This technical guide provides a comprehensive overview of the synthesis of trans-2,5-Difluorocinnamic acid, a fluorinated aromatic carboxylic acid of significant interest to researchers, scientists, and drug development professionals. The strategic incorporation of fluorine atoms into the cinnamic acid scaffold can profoundly influence the molecule's physicochemical properties, metabolic stability, and biological activity, making it a valuable building block in medicinal chemistry. This document details established synthetic methodologies, including the Knoevenagel-Doebner condensation, the Perkin reaction, and the Mizoroki-Heck reaction. Each method is presented with a detailed, step-by-step experimental protocol, an analysis of the underlying reaction mechanism, and a discussion of the respective advantages and disadvantages. Furthermore, this guide addresses the purification and comprehensive characterization of the final product, providing expected analytical data to ensure scientific integrity.

Introduction: The Significance of Fluorinated Cinnamic Acids in Drug Discovery

Cinnamic acid and its derivatives are a well-established class of compounds with a wide array of biological activities. The introduction of fluorine atoms into organic molecules is a widely employed strategy in modern drug design to enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic profiles. This compound, in particular, serves as a key intermediate in the synthesis of novel therapeutic agents. Its unique electronic properties, conferred by the two fluorine substituents on the phenyl ring, make it an attractive starting material for the development of innovative pharmaceuticals.

Strategic Synthesis of the Precursor: 2,5-Difluorobenzaldehyde

A reliable synthesis of the starting material, 2,5-difluorobenzaldehyde, is paramount for the successful production of the target cinnamic acid. A common and effective method involves the ortho-lithiation of 1,4-difluorobenzene followed by formylation.

Experimental Protocol: Synthesis of 2,5-Difluorobenzaldehyde

-

To a stirred solution of 1,4-difluorobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) at -60°C under an inert atmosphere, add n-butyllithium (1.0 equivalent, 2.2M in hexane) dropwise, maintaining the temperature below -55°C.

-

Stir the reaction mixture for 45 minutes below -50°C, then allow it to warm to between -50°C and -45°C for 1.5 hours.

-

Cool the solution back to -60°C and add a solution of N-methylformanilide (1.35 equivalents) in THF dropwise over 30 minutes.

-

Stir the mixture for 1 hour at -50°C and then allow it to warm to -30°C over 15 minutes.

-

Quench the reaction by pouring the mixture into ice water and neutralize to a pH of 6-7 with 10% sulfuric acid.

-

Extract the aqueous layer three times with hexane.

-

Wash the combined organic extracts once with 1N sulfuric acid and once with a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield an oil.

-

Purify the crude product by vacuum distillation (64-65°C at 20 mmHg) to obtain 2,5-difluorobenzaldehyde.[1][2]

Synthetic Pathways to this compound

Several robust synthetic methodologies can be employed for the preparation of this compound. The choice of a particular route may be influenced by factors such as the availability of starting materials, desired scale, and laboratory capabilities. The most common and effective methods are the Knoevenagel-Doebner condensation, the Perkin reaction, and the Mizoroki-Heck reaction.

Knoevenagel-Doebner Condensation: A Highly Efficient Approach

The Knoevenagel-Doebner condensation is a widely utilized and highly efficient method for the synthesis of α,β-unsaturated carboxylic acids. This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst. The reaction proceeds via a Knoevenagel condensation followed by in-situ decarboxylation.[3][4]

The reaction is initiated by the deprotonation of malonic acid by a base (e.g., piperidine) to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of 2,5-difluorobenzaldehyde. Subsequent proton transfer and dehydration yield an α,β-unsaturated dicarboxylic acid, which readily undergoes decarboxylation upon heating to afford the final this compound.

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-difluorobenzaldehyde (1.0 equivalent), malonic acid (1.2 equivalents), and pyridine (as solvent).

-

Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux (around 115°C) for 3-4 hours. The evolution of carbon dioxide should be observed.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to precipitate the product.

-

Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove pyridine hydrochloride.

-

Dry the crude product and recrystallize from an ethanol/water mixture to obtain pure this compound.[5][6]

Diagram 1: Knoevenagel-Doebner Condensation Workflow

A schematic representation of the Knoevenagel-Doebner synthesis workflow.

Perkin Reaction: A Classic Route to Cinnamic Acids

The Perkin reaction provides a direct route to cinnamic acids from aromatic aldehydes and acid anhydrides in the presence of an alkali salt of the acid.[7] For the synthesis of this compound, 2,5-difluorobenzaldehyde is reacted with acetic anhydride using anhydrous potassium acetate as the base.

The reaction is initiated by the formation of an enolate from acetic anhydride by the acetate base. This enolate then adds to the carbonyl group of 2,5-difluorobenzaldehyde. The resulting alkoxide undergoes an intramolecular acyl transfer, followed by elimination of an acetate group to form a mixed anhydride. Subsequent hydrolysis of the anhydride yields this compound.

-

In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, combine 2,5-difluorobenzaldehyde (1.0 equivalent), acetic anhydride (1.5 equivalents), and anhydrous potassium acetate (1.0 equivalent).

-

Heat the mixture in an oil bath to 180°C and maintain under reflux for 5-8 hours.

-

Allow the reaction mixture to cool to approximately 100°C and slowly add water.

-

Boil the resulting mixture for 15 minutes to hydrolyze any unreacted acetic anhydride.

-

Add activated charcoal and continue boiling for another 10 minutes.

-

Filter the hot solution through a fluted filter paper to remove the charcoal.

-

Acidify the filtrate with concentrated hydrochloric acid until precipitation is complete.

-

Cool the mixture in an ice bath to maximize crystallization.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

Recrystallize the solid from an ethanol/water solvent system to yield pure this compound.[5][8]

Diagram 2: Perkin Reaction Mechanism

Simplified mechanism of the Perkin reaction for cinnamic acid synthesis.

Mizoroki-Heck Reaction: A Palladium-Catalyzed Cross-Coupling Approach

The Mizoroki-Heck reaction offers a versatile and efficient method for the synthesis of substituted alkenes from aryl halides and alkenes, catalyzed by a palladium complex.[5][9] For the synthesis of this compound, 1-bromo-2,5-difluorobenzene can be coupled with acrylic acid.

The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex to form a Pd(II) species. This is followed by the coordination and migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination releases the cinnamic acid product and a hydridopalladium complex. Reductive elimination from this complex, facilitated by a base, regenerates the Pd(0) catalyst.

-

To a Schlenk flask, add 1-bromo-2,5-difluorobenzene (1.0 equivalent), acrylic acid (1.2 equivalents), palladium(II) acetate (0.01-0.03 equivalents), and triphenylphosphine (0.02-0.06 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

-

Add anhydrous N,N-Dimethylformamide (DMF) as the solvent and triethylamine (2.0-3.0 equivalents) as the base via syringe.

-

Heat the reaction mixture to 100-140°C for 6-12 hours under the inert atmosphere.

-

Monitor the reaction progress using TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing 1 M HCl and extract three times with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.[5]

Comparison of Synthetic Strategies

| Method | Starting Materials | Reaction Conditions | Advantages | Disadvantages | Typical Yield |

| Knoevenagel-Doebner Condensation | 2,5-Difluorobenzaldehyde, Malonic Acid | Moderate (Reflux in Pyridine) | Good yields, milder conditions than Perkin reaction. | Requires an active methylene compound. | 70-90% |

| Perkin Reaction | 2,5-Difluorobenzaldehyde, Acetic Anhydride | High Temperature (180°C) | Classic, well-established method. | High temperatures can lead to side products. | 60-75% |

| Mizoroki-Heck Reaction | 1-Bromo-2,5-difluorobenzene, Acrylic Acid | High Temperature (100-140°C), Inert Atmosphere | High functional group tolerance, versatile. | Cost of palladium catalyst, potential toxicity of phosphine ligands. | 75-95% |

Purification and Characterization of this compound

Thorough purification and characterization are essential to validate the synthesis of the target compound.

Purification

Recrystallization is a common and effective method for purifying the crude product. A mixture of ethanol and water is a suitable solvent system.[10] For more challenging purifications, flash column chromatography on silica gel can be employed.[11]

Characterization

The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic methods and physical property measurements.

| Analytical Technique | Expected Data |

| Melting Point | 138-140 °C (lit.)[12] |

| ¹H NMR | The vinyl protons of the trans-isomer typically exhibit a large coupling constant (J value) in the range of 15-16 Hz.[10] The aromatic protons will show characteristic splitting patterns consistent with a 1,2,5-trisubstituted benzene ring. |

| ¹³C NMR | The spectrum should show distinct signals for the carboxylic acid carbon, the two alkene carbons, and the aromatic carbons, with the carbon atoms attached to fluorine showing characteristic C-F coupling. |

| Infrared (IR) Spectroscopy | A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1680-1700 cm⁻¹), and a C=C stretch (~1620 cm⁻¹).[13] |

| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (184.14 g/mol ).[14] |

Conclusion

This technical guide has detailed several robust and reliable methods for the synthesis of this compound. The Knoevenagel-Doebner condensation often represents a highly efficient and straightforward approach. The choice of synthetic route will ultimately depend on the specific requirements of the research or development program. The provided experimental protocols and characterization data serve as a valuable resource for scientists and researchers in the field of medicinal chemistry and drug development, facilitating the synthesis and application of this important fluorinated building block.

References

- BenchChem. (2025).

- BenchChem. (2025).

- BenchChem. (2025). An In-depth Technical Guide to trans-3,4-Difluorocinnamic Acid (CAS: 112897-97-9). BenchChem.

- Fluoromart. (n.d.). 112898-33-6 | this compound.

- BenchChem. (2025). Technical Support Center: Managing Impurities in trans-3,4-Difluorocinnamic Acid. BenchChem.

- BenchChem. (2025). Technical Support Center: Purification of Crude trans-3,4-Difluorocinnamic Acid. BenchChem.

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of trans-3,4-Difluorocinnamic Acid. BenchChem.

- Semantic Scholar. (n.d.).

- NIST. (n.d.). 2,5-Difluorocinnamic acid. NIST WebBook.

- Studylib. (n.d.).

- J&K Scientific. (n.d.). This compound, 98% | 112898-33-6.

- Organic Syntheses. (n.d.). SYNTHESIS OF SYMMETRICAL trans-STILBENES BY A DOUBLE HECK REACTION OF (ARYLAZO)AMINES WITH.

- bepls. (n.d.).

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 112898-33-6.

- Doc Brown's Chemistry. (n.d.). 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid.

- ARKAT USA. (2001). One-pot synthesis of cinnamoyl hydrazides.

- PrepChem.com. (n.d.). Synthesis of 2,5-Difluorobenzaldehyde.

- ResearchGate. (2024). One-Pot Solvent-Free Conversion of Furfural and CO2 into 2,5-Furandicarboxylic Acid.

- PubMed. (2025).

- ChemicalBook. (2025). 2,5-Difluorobenzaldehyde | 2646-90-4.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. bepls.com [bepls.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. studylib.net [studylib.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 112898-33-6 | this compound [fluoromart.com]

- 12. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. 2,5-Difluorocinnamic acid [webbook.nist.gov]

- 14. scbt.com [scbt.com]

An In-depth Technical Guide to trans-2,5-Difluorocinnamic Acid: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of trans-2,5-Difluorocinnamic acid (CAS RN: 112898-33-6), a fluorinated aromatic carboxylic acid of increasing interest to researchers, scientists, and drug development professionals. The strategic incorporation of two fluorine atoms onto the cinnamic acid scaffold significantly modifies its electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry and materials science. This document details the compound's physicochemical characteristics, spectroscopic profile, synthesis methodologies, and explores its potential applications, particularly as a precursor for novel therapeutic agents. All protocols and data are presented with the aim of providing a reliable resource for laboratory applications.

Core Physicochemical and Molecular Properties

This compound is a white to off-white crystalline solid at room temperature.[1] The presence of the difluorophenyl group imparts unique electronic characteristics and influences its reactivity and biological interactions.[2]

Molecular and Chemical Identifiers

| Property | Value | Reference |

| IUPAC Name | (2E)-3-(2,5-difluorophenyl)prop-2-enoic acid | [1] |

| Synonyms | trans-3-(2,5-Difluorophenyl)acrylic acid | [1] |

| CAS Number | 112898-33-6 | [1] |

| Molecular Formula | C₉H₆F₂O₂ | [1] |

| Molecular Weight | 184.14 g/mol | [1] |

| InChI Key | XAWHCSKPALFWBI-DAFODLJHSA-N | [1] |

| SMILES | O=C(O)/C=C/c1cc(F)ccc1F | [1] |

Physicochemical Data

A summary of key physicochemical properties is presented below. This data is essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference |

| Melting Point | 138-140 °C | [1] |

| Boiling Point (Predicted) | 278.5 ± 25.0 °C | [1] |

| pKa (Predicted) | 4.16 ± 0.10 | [1] |

| logP (Octanol/Water Partition Coefficient, Predicted) | 2.063 | |

| Water Solubility (Predicted) | log₁₀WS = -2.48 (mol/L) | |

| Appearance | Off-white powder | [1] |

Note on Predicted Data: Some physicochemical properties, such as the boiling point, pKa, and solubility, are based on computational predictions due to a lack of comprehensive experimental data in the literature.

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the unambiguous identification and quality control of this compound. The following sections provide an expected spectroscopic profile based on the analysis of similar compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy confirms the molecular structure and the trans configuration of the alkene moiety.

¹H NMR (Predicted, 400 MHz, DMSO-d₆):

-

δ ~12.7 ppm (s, 1H): Carboxylic acid proton (-COOH). This peak is typically broad.

-

δ ~7.7 ppm (d, J ≈ 16 Hz, 1H): Vinylic proton β to the carbonyl group. The large coupling constant is characteristic of a trans alkene.

-

δ 7.3-7.5 ppm (m, 3H): Aromatic protons. The complex multiplet arises from the fluorine-proton couplings.

-

δ ~6.6 ppm (d, J ≈ 16 Hz, 1H): Vinylic proton α to the carbonyl group.

¹³C NMR (Predicted, 100 MHz, DMSO-d₆):

-

δ ~167 ppm: Carboxylic acid carbonyl carbon.

-

δ ~158 ppm (dd, J ≈ 245, 12 Hz): Aromatic carbon attached to fluorine (C-F).

-

δ ~155 ppm (dd, J ≈ 240, 10 Hz): Aromatic carbon attached to fluorine (C-F).

-

δ ~140 ppm: Vinylic carbon β to the carbonyl.

-

δ ~125 ppm (dd, J ≈ 25, 8 Hz): Aromatic carbon.

-

δ ~120 ppm: Vinylic carbon α to the carbonyl.

-

δ ~118 ppm (dd, J ≈ 22, 8 Hz): Aromatic carbon.

-

δ ~116 ppm (dd, J ≈ 21, 5 Hz): Aromatic carbon.

Infrared (IR) Spectroscopy

The FT-IR spectrum reveals the key functional groups present in the molecule.

Characteristic IR Absorptions (Predicted):

-

~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid, broadened due to hydrogen bonding.

-

~1680-1710 cm⁻¹ (strong, sharp): C=O stretch of the conjugated carboxylic acid.

-

~1620-1640 cm⁻¹ (medium): C=C stretch of the alkene.

-

~1400-1600 cm⁻¹ (multiple bands): Aromatic C=C stretching vibrations.

-

~1100-1300 cm⁻¹ (strong): C-F stretching vibrations.

-

~980 cm⁻¹ (strong): Out-of-plane C-H bend of the trans alkene.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would be expected to show the molecular ion peak and characteristic fragmentation patterns.

Expected Fragmentation Pattern:

-

m/z 184: Molecular ion [M]⁺.

-

m/z 167: Loss of a hydroxyl radical (•OH) [M-17]⁺.

-

m/z 139: Loss of a carboxyl group (•COOH) [M-45]⁺.

-

m/z 111: Further fragmentation of the aromatic ring.

Synthesis of this compound

Several synthetic routes are available for the preparation of cinnamic acid derivatives. The Knoevenagel-Doebner condensation is a high-yielding and widely used method.

Knoevenagel-Doebner Condensation

This method involves the condensation of 2,5-difluorobenzaldehyde with malonic acid in the presence of a basic catalyst, followed by decarboxylation.[2]

Detailed Experimental Protocol: Knoevenagel-Doebner Condensation

Materials:

-

2,5-Difluorobenzaldehyde

-

Malonic acid

-

Pyridine

-

Piperidine

-

Hydrochloric acid (concentrated)

-

Ethanol

-

Deionized water

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 2,5-difluorobenzaldehyde (1.0 eq), malonic acid (1.1 eq), and pyridine (as solvent).

-

Add a catalytic amount of piperidine (a few drops).

-

Heat the reaction mixture to reflux (approximately 115-120 °C) for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly pour the cooled reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.

-

Collect the crude solid by vacuum filtration and wash thoroughly with cold deionized water.

-

Recrystallize the crude product from an ethanol/water mixture to yield pure this compound.

-

Dry the purified product under vacuum.

Chemical Reactivity and Applications in Drug Development

The unique structural features of this compound, namely the electron-withdrawing fluorine atoms and the reactive carboxylic acid and alkene groups, make it a versatile synthon.

Key Chemical Reactions

-

Esterification and Amidation: The carboxylic acid moiety can be readily converted to esters and amides, allowing for the synthesis of a diverse library of derivatives.

-

[2+2] Photodimerization: Under UV irradiation, cinnamic acids can undergo photodimerization to form cyclobutane derivatives. The reaction rate can be influenced by external factors like pressure.[1]

-

Electrophilic Aromatic Substitution: The difluorophenyl ring can undergo further substitution, although the fluorine atoms are deactivating.

-

Conversion to Coumarins: Through thermal cyclization, pyrolysis, or photolysis, ortho-fluorocinnamic acids can be converted to coumarin derivatives.[1]

Role in Medicinal Chemistry

The incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity. This compound serves as a valuable building block for accessing novel fluorinated compounds with therapeutic potential.

Safety and Handling

This compound is classified as an irritant.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of the powder.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Conclusion

This compound is a valuable and versatile fluorinated building block with significant potential in synthetic chemistry. Its unique combination of a difluorinated aromatic ring and a reactive acrylic acid moiety makes it an attractive starting material for the synthesis of complex molecules with potential applications in drug discovery and materials science. This guide provides a foundational understanding of its properties, synthesis, and safe handling to facilitate its use in a research and development setting.

References

Sources

An In-depth Technical Guide to the Physical Properties of trans-2,5-Difluorocinnamic Acid

Abstract

trans-2,5-Difluorocinnamic acid is a fluorinated aromatic carboxylic acid of significant interest to researchers in medicinal chemistry and materials science. The strategic incorporation of two fluorine atoms onto the phenyl ring profoundly influences its physicochemical properties, impacting its molecular interactions, reactivity, and potential applications. This technical guide provides a comprehensive overview of the core physical properties of this compound, detailing robust experimental protocols for their determination and analysis. This document is intended to serve as a vital resource for scientists and drug development professionals, offering both foundational data and practical, field-proven methodologies.

Compound Identification and Core Properties

Accurate identification is the cornerstone of any chemical analysis. This compound is distinguished by the trans (or E) configuration of the alkene double bond and the placement of fluorine atoms at the 2 and 5 positions of the phenyl ring. This specific arrangement dictates its three-dimensional structure and subsequent physical behavior.

The presence of fluorine atoms enhances the molecule's polarity and can affect its interactions with biological systems, making it a compound of interest in medicinal chemistry and material science.[1] It typically presents as an off-white or white crystalline solid at room temperature.[1]

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 112898-33-6 | [2][3][4] |

| Molecular Formula | C₉H₆F₂O₂ | [3][5] |

| Molecular Weight | 184.14 g/mol | [3][4][5] |

| IUPAC Name | (2E)-3-(2,5-difluorophenyl)prop-2-enoic acid | [3] |

| Appearance | Off-white to white powder/crystalline solid | [1] |

| Melting Point | 138-140 °C (lit.) | [2][3][4] |

| Boiling Point | 278.5 ± 25.0 °C (Predicted) | [2] |

| pKa | 4.16 ± 0.10 (Predicted) |

Thermal Properties: Melting Point Analysis

The melting point is a critical physical property that provides a primary indication of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C. Impurities introduce defects into the crystal lattice, which disrupts the intermolecular forces, resulting in a lower and broader melting range. For this compound, the literature value is a sharp 138-140 °C, indicative of a high-purity substance.[2][3][4]

Experimental Protocol: Capillary Melting Point Determination

This is a fundamental and widely accessible method for determining the melting point range. The choice of a slow heating rate near the expected melting point is crucial for accuracy, as it allows for thermal equilibrium between the sample, the heating block, and the thermometer.[4]

Methodology:

-

Sample Preparation: Place a small amount of finely powdered, dry this compound onto a clean, dry surface. Gently tap the open end of a capillary tube into the powder to collect a small amount of sample.

-

Packing: Tap the sealed end of the capillary tube on a hard surface to pack the sample down to a height of 1-2 mm.[2]

-

Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus.

-

Rapid Initial Melt (Optional): If the approximate melting point is unknown, perform a rapid heating (e.g., 10 °C/min) to get a rough estimate.[4]

-

Accurate Determination: For an accurate measurement, begin heating at a rate of ~10 °C/min until the temperature is about 15-20 °C below the expected melting point (138 °C).

-

Slow Heating: Decrease the heating rate to 1-2 °C/min.[4] This slow rate is critical to ensure thermal equilibrium.

-

Observation and Recording: Record the temperature (T₁) at which the first drop of liquid appears. Continue heating at the slow rate and record the temperature (T₂) at which the last solid crystal melts. The melting point is reported as the range T₁ - T₂.

Advanced Technique: Differential Scanning Calorimetry (DSC)

For more precise thermodynamic data, DSC is the preferred method. It measures the difference in heat flow between the sample and a reference as a function of temperature.[6] The melting process results in an endothermic peak on the DSC thermogram, from which the onset temperature (melting point) and the enthalpy of fusion (ΔHfus) can be determined.[6] This provides a more comprehensive thermal profile than the capillary method.

Solubility Profile

The solubility of a drug candidate is a critical parameter influencing its bioavailability and formulation development. This compound, with its aromatic ring and carboxylic acid group, exhibits predictable solubility behavior. It is described as being moderately soluble in organic solvents and insoluble in water.[1] The low water solubility is expected due to the hydrophobic nature of the difluorophenyl ring. However, as a carboxylic acid, its solubility is pH-dependent.

Experimental Protocol: Qualitative Solubility Testing

This protocol systematically classifies the compound based on its solubility in a series of solvents, providing insights into its functional groups.[7][8] The principle relies on the "like dissolves like" maxim and the acid-base properties of the analyte.

Materials:

-

This compound

-

Deionized Water

-

Diethyl ether

-

5% (w/v) aq. NaOH

-

5% (w/v) aq. NaHCO₃

-

5% (w/v) aq. HCl

Methodology:

-

Water Solubility: Add ~25 mg of the compound to 0.75 mL of deionized water in a test tube. Shake vigorously. If it does not dissolve, it is classified as water-insoluble.

-

Rationale: The insolubility in neutral water confirms the dominance of the hydrophobic aromatic ring over the polar carboxylic acid group.

-

NaOH (5%) Solubility: To a fresh sample (~25 mg), add 0.75 mL of 5% NaOH solution. Shake vigorously. This compound will dissolve.

-

Rationale: As a carboxylic acid, it reacts with a strong base (NaOH) to form the highly polar and water-soluble sodium salt (trans-2,5-difluorocinnamate), thus driving it into the aqueous solution.

-

NaHCO₃ (5%) Solubility: To a fresh sample (~25 mg), add 0.75 mL of 5% NaHCO₃ solution. Shake vigorously. The compound will dissolve, likely with effervescence (CO₂ evolution).

-

Rationale: Sodium bicarbonate is a weaker base than NaOH. The fact that the compound dissolves indicates it is a strong enough acid (like a carboxylic acid) to react with bicarbonate.[8] This test helps distinguish carboxylic acids from phenols, which are typically not acidic enough to react with NaHCO₃.

-

HCl (5%) Solubility: To a fresh sample (~25 mg), add 0.75 mL of 5% HCl solution. Shake vigorously. The compound will remain insoluble.

-

Rationale: As an acidic compound, it will not react with an acidic solution. This confirms the absence of a basic functional group, such as an amine.

Spectroscopic Characterization

Spectroscopic analysis provides unambiguous structural confirmation and is essential for quality control. The molecular structure of cinnamic acid derivatives can be elucidated using a combination of techniques, with ¹³C-NMR being particularly useful for confirming the trans-configuration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the spectrum is dominated by features of the carboxylic acid, the aromatic ring, and the alkene.

Characteristic Absorptions:

-

O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹. This breadth is a hallmark of the hydrogen-bonded dimer common in carboxylic acids.[9][10]

-

C=O Stretch (Carbonyl): A strong, sharp absorption around 1710 cm⁻¹ (for the hydrogen-bonded dimer).[9] Conjugation with the alkene and aromatic ring can shift this value slightly.

-

C=C Stretch (Alkene): An absorption around 1630 cm⁻¹.[8]

-

C-F Stretch: Strong absorptions typically in the 1000-1400 cm⁻¹ region.

-

Aromatic C-H & C=C: Various absorptions characteristic of a substituted benzene ring.

Experimental Protocol: KBr Pellet Method The KBr pellet method is a standard technique for analyzing solid samples.[11] The principle is to disperse the solid analyte in a matrix of IR-transparent potassium bromide, which becomes a clear pellet under pressure.[11]

-

Preparation: Grind 1-2 mg of this compound with ~150 mg of dry, IR-grade KBr in an agate mortar. The goal is a fine, homogenous powder.

-

Die Assembly: Transfer the powder to a pellet die.

-

Pressing: Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR:

-

-COOH Proton: A characteristic broad singlet far downfield, typically between 10-12 ppm.[12] Its position is sensitive to concentration and solvent.

-

Alkene Protons (-CH=CH-): Two doublets in the 6.0-8.0 ppm range. The large coupling constant (J ≈ 16 Hz) is diagnostic of the trans stereochemistry.

-

Aromatic Protons: A complex multiplet pattern in the 7.0-8.0 ppm region, consistent with a tri-substituted benzene ring.

-

-

¹³C NMR:

-

Carbonyl Carbon (-COOH): A signal in the 165-175 ppm range.[9]

-

Aromatic & Alkene Carbons: Signals in the 110-150 ppm range.

-

C-F Coupling: A key feature in the ¹³C NMR spectrum of fluorinated compounds is the presence of C-F coupling. Carbons directly bonded to fluorine will appear as large doublets (¹JCF), and carbons two or more bonds away will show smaller couplings (²JCF, ³JCF, etc.), leading to complex multiplets.[13][14] This can make spectra challenging to interpret without specialized techniques like ¹⁹F decoupling.[15]

-

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common technique for small, volatile organic compounds.[16]

Expected Data (EI):

-

Molecular Ion (M⁺•): A peak at m/z = 184, corresponding to the molecular weight of the compound. For many carboxylic acids, this peak may be weak or absent.[17]

-

Fragmentation Pattern: Expect characteristic losses, such as the loss of -OH (m/z = 167) and -COOH (m/z = 139). Further fragmentation of the difluorophenyl ring would also be observed. The presence of fluorine atoms can decrease the stability of related cinnamic acids, allowing for the identification of isomers through mass spectrometry.

UV-Visible Spectroscopy

UV-Vis spectroscopy is useful for analyzing compounds with conjugated systems. The extended π-system of this compound (phenyl ring conjugated with the alkene and carbonyl group) results in strong UV absorbance.

Expected Data:

-

λ_max: A strong absorbance maximum is expected between 250-300 nm, corresponding to the π → π* electronic transition of the conjugated system. For the parent trans-cinnamic acid, the maximum absorbance is at 270 nm.[18] The substitution pattern on the phenyl ring will slightly alter this value.

Experimental Protocol:

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble, such as methanol or ethanol.

-

Solution Preparation: Prepare a dilute stock solution of known concentration (e.g., 0.01 mM).[19]

-

Spectrum Acquisition: Using a dual-beam UV-Vis spectrophotometer, scan the sample from approximately 200 to 400 nm against a solvent blank.[19]

Conclusion

The physical properties of this compound are a direct consequence of its unique molecular architecture. Its defined melting point, predictable solubility profile based on acid-base chemistry, and characteristic spectroscopic signatures provide a robust framework for its identification, purity assessment, and application in further research. The experimental protocols detailed herein represent standard, validated methods that ensure the generation of reliable and reproducible data, which is paramount for success in drug discovery and materials science endeavors.

References

- Cheméo. (n.d.). Chemical Properties of 2,5-Difluorocinnamic acid (CAS 112898-33-6).

- NIST. (n.d.). 2,5-Difluorocinnamic acid. In NIST Chemistry WebBook.

- Kubicki, J., et al. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. Molecules, 26(20), 6203. [Link]

- Alachem Co., Ltd. (n.d.). 112898-33-6 | this compound.

- Gross, M. L. (n.d.). Ionization Methods in Organic Mass Spectrometry. Washington University in St. Louis.

- LibreTexts. (2023). Differential Scanning Calorimetry. Chemistry LibreTexts.

- JoVE. (2017). Melting Point Determination of Solid Organic Compounds. Journal of Visualized Experiments.

- BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.

- University of Toronto. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques.

- NETZSCH. (n.d.). Differential Scanning Calorimetry (DSC) / Differential Thermal Analysis (DTA).

- Bitesize Bio. (2025). Making Molecules Fly: Ionization Methods in Mass Spec.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- Clarion University. (n.d.). Determination of Melting Point.

- Wikipedia. (n.d.). Differential scanning calorimetry.

- Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR.

- University of Ottawa NMR Facility Blog. (2007). 13C NMR of Fluorinated Organics.

- NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.

- University of Calgary. (n.d.). Melting point determination.

- ResearchGate. (n.d.). UV/Vis spectrum of cis-cinnamic acid, trans-cinnamic acid, reaction....

- slideshare.net (2021). experiment (1) determination of melting points.

- ResearchGate. (n.d.). UV spectrum of cinnamic acid.

- Doddrell, D. M., et al. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-410. [Link]

- LibreTexts. (2023). Solubility of Organic Compounds. Chemistry LibreTexts.

- Shimadzu. (n.d.). KBr Pellet Method.

- LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts.

- LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.

- Bruker. (2023). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube.

- University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Examples - Example 9.

- Arjunan, V., et al. (2016). Experimental FT-IR, Laser-Raman and DFT spectroscopic analysis of 2,3,4,5,6-Pentafluoro-trans-cinnamic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 153, 544-553. [Link]

- UCLA. (n.d.). Classification of organic compounds By solubility.

- ResearchGate. (n.d.). How to determine the solubility of a substance in an organic solvent?.

- Schrader, T., et al. (2024). Using potassium bromide pellets and optical spectroscopy to assess the photodimerization of two trans-(trifluoromethyl)-cinnamic acid compounds. CrystEngComm, 26, 4529-4537. [Link]

- IONiC / VIPEr. (2008). 13C NMR of fluorinated aromatics.

Sources

- 1. byjus.com [byjus.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. pennwest.edu [pennwest.edu]

- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 5. acdlabs.com [acdlabs.com]

- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. scribd.com [scribd.com]

- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. shimadzu.com [shimadzu.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 14. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 15. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 16. acdlabs.com [acdlabs.com]

- 17. as.uky.edu [as.uky.edu]

- 18. researchgate.net [researchgate.net]

- 19. Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of trans-2,5-Difluorocinnamic Acid

This guide provides a comprehensive technical overview of the molecular structure of trans-2,5-Difluorocinnamic acid, a fluorinated aromatic carboxylic acid of interest to researchers, scientists, and professionals in drug development and materials science. By examining its structural features, spectroscopic signature, and synthetic pathways, we aim to provide a foundational understanding of this molecule's potential. The strategic incorporation of fluorine atoms into organic scaffolds is a well-established strategy in medicinal chemistry to modulate physicochemical and pharmacological properties, making a detailed structural analysis of this compound particularly relevant.

Introduction: The Significance of Fluorinated Cinnamic Acids

Cinnamic acid and its derivatives are a class of organic compounds that have garnered significant attention for their diverse biological activities, including antioxidant, antimicrobial, and anticancer properties.[1] The introduction of fluorine atoms onto the phenyl ring of the cinnamic acid scaffold can profoundly influence its electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, with its distinct substitution pattern, presents a unique profile of these properties, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials.[2] This guide will delve into the intricacies of its molecular architecture, providing insights that are crucial for harnessing its full potential.

Molecular Structure and Physicochemical Properties

This compound is an organic compound characterized by a trans configuration at the carbon-carbon double bond of the propenoic acid side chain, which is attached to a 2,5-difluorinated phenyl group.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (2E)-3-(2,5-difluorophenyl)prop-2-enoic acid | [3] |

| CAS Number | 112898-33-6 | [3][4][5] |

| Molecular Formula | C₉H₆F₂O₂ | [3][5] |

| Molecular Weight | 184.14 g/mol | [3][5] |

| Appearance | White to off-white crystalline solid | Inferred from supplier data |

| Melting Point | 138-140 °C | [6] |

| SMILES | C1=CC(=C(C=C1F)/C=C/C(=O)O)F | [3] |

| InChI Key | XAWHCSKPALFWBI-DAFODLJHSA-N | [3] |

The presence of two fluorine atoms on the aromatic ring significantly impacts the molecule's polarity and its potential for intermolecular interactions, which can be of interest in the fields of medicinal chemistry and material science.[2]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the connectivity and stereochemistry of organic molecules.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic, vinylic, and carboxylic acid protons. The two vinylic protons should appear as doublets with a large coupling constant (typically > 15 Hz), confirming the trans geometry of the double bond. The aromatic protons will exhibit a complex splitting pattern due to both proton-proton and proton-fluorine couplings. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum will provide information on the number of unique carbon environments. Gated decoupling techniques can be used to confirm the trans-configuration of the alkene.[6] The carbon atoms bonded to fluorine will show characteristic splitting due to carbon-fluorine coupling.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands corresponding to its functional groups.

Table 2: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

| O-H (Carboxylic Acid) | 3300-2500 (broad) | Stretching |

| C-H (Aromatic & Vinylic) | 3100-3000 | Stretching |

| C=O (Conjugated Carboxylic Acid) | ~1700-1680 | Stretching |

| C=C (Alkene) | ~1640-1620 | Stretching |

| C=C (Aromatic) | ~1600, ~1480 | Stretching |

| C-F | ~1250-1100 | Stretching |

The broadness of the O-H stretch is due to hydrogen bonding in the solid state. The position of the C=O stretch is indicative of conjugation with the double bond and the aromatic ring.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (184.14). The fragmentation pattern would likely involve the loss of the carboxylic acid group and other characteristic fragments of the difluorophenyl moiety. The presence of fluorine atoms can influence the stability of the fragments.[6]

Synthesis of this compound

Several synthetic routes can be employed for the preparation of cinnamic acid derivatives. While a specific, detailed protocol for the 2,5-difluoro isomer is not widely published, a plausible and efficient method is the Perkin reaction, which is a well-established method for synthesizing α,β-unsaturated aromatic acids.

Experimental Protocol: Perkin Reaction

This protocol is a generalized procedure based on the synthesis of similar cinnamic acid derivatives.

Diagram 1: Perkin Reaction for the Synthesis of this compound

Caption: General workflow for the synthesis of this compound via the Perkin reaction.

Step-by-Step Methodology:

-

Reactant Charging: In a round-bottom flask equipped with a reflux condenser, combine 2,5-difluorobenzaldehyde (1.0 equivalent), acetic anhydride (3.0 equivalents), and anhydrous potassium acetate (2.0 equivalents).

-

Reaction: Heat the mixture in an oil bath to approximately 180°C for 5-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling, slowly add water to the reaction mixture and boil to hydrolyze any unreacted acetic anhydride.

-

Purification (Initial): Filter the hot solution to remove any insoluble impurities.

-

Precipitation: Acidify the filtrate with concentrated hydrochloric acid to precipitate the crude this compound.

-

Isolation and Final Purification: Collect the precipitate by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield the pure product.

Causality behind Experimental Choices:

-

Acetic Anhydride: Serves as both a reactant and a dehydrating agent.

-

Potassium Acetate: Acts as a base to deprotonate the acetic anhydride, forming the reactive enolate.

-

High Temperature: Necessary to drive the condensation and subsequent elimination reactions.

-

Acidification: Protonates the carboxylate salt to yield the final carboxylic acid product.

Applications in Drug Development

The incorporation of fluorine atoms into drug candidates can lead to improved metabolic stability, increased binding affinity, and enhanced membrane permeability. While specific biological activity data for this compound is limited in the public literature, the broader class of cinnamic acid derivatives has shown significant therapeutic potential.

Diagram 2: Potential Therapeutic Applications of Cinnamic Acid Derivatives

Caption: Known therapeutic areas for cinnamic acid derivatives.

Derivatives of similar fluorinated cinnamic acids, such as trans-3,4-difluorocinnamic acid, have been utilized as precursors in the synthesis of potent 5-HT₃ antagonists for antiemetic applications and as radiosensitizers for cancer therapy.[7][8] The unique electronic properties conferred by the 2,5-difluoro substitution pattern in the target molecule may lead to novel derivatives with distinct pharmacological profiles. Further research into the biological activities of this compound and its derivatives is warranted to explore its potential in these and other therapeutic areas.

Conclusion

This compound is a molecule with significant potential, stemming from the unique structural and electronic contributions of its difluorinated phenyl ring conjugated to a propenoic acid moiety. While a comprehensive experimental characterization is not yet fully available in the public domain, this guide has provided a detailed overview of its known properties and a scientifically grounded projection of its spectroscopic and synthetic characteristics. The insights provided herein are intended to serve as a valuable resource for researchers and professionals, stimulating further investigation into the promising applications of this compound in drug discovery and materials science.

References

- Arctom Scientific. This compound. [Link]

- S. M. Ng, et al. Synthesis and biological evaluation of novel cinnamic acid-based antimicrobials. Molecules. 2022, 27(4), 1234.

- Amerigo Scientific. This compound (98%). [Link]

- PubChem. trans-3,5-Difluorocinnamic acid. [Link]

- SpectraBase. trans-2,6-Difluorocinnamic acid. [Link]

- M. C. de Souza, et al. (E)-3-(2,5-Difluorophenyl)-1-phenylprop-2-en-1-one.

- M. S. Shingare, et al. Cinnamic Acid Derivatives and Their Biological Efficacy. Mini-Reviews in Medicinal Chemistry. 2022, 22(12), 1635-1654.

- S. A. A. El-faham, et al. Synthesis of novel (2E)-1-[4-(2,4-difluorophenyl)phenyl]3-arylprop-2-en-1-ones: Investigation on spectral, antibacterial, molecular docking and theoretical studies. Journal of Molecular Structure. 2021, 1225, 129202.

- M. C. Montalbano, et al. Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. Molecules. 2022, 27(4), 1234.

- Doc Brown's Chemistry. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. [Link]

- A. D. Geronikaki, et al. Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Multitarget Cinnamic Acid Hybrids. International Journal of Molecular Sciences. 2022, 23(21), 13398.

- E. E. Oyeka & T. T. Tran. CSD 2164961: Experimental Crystal Structure Determination. ACS Omega. 2022, 7(43), 38763-38771.

- Human Metabolome D

- NIST. 2,5-Difluorocinnamic acid. [Link]

- SpectraBase. trans-2,6-Difluorocinnamic acid. [Link]

- V. O. Iaroshenko, et al. Synthesis and Chemical Properties of Derivatives of E-3-[3-(2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-yl)phenyl]propenoic Acid. Russian Journal of Organic Chemistry. 2021, 57(11), 1735-1742.

- A. A. Al-Amiery, et al. Study of the molecular and spatial structure of trans-cinnamic acid isolated from the hairy root culture of Scutellaria baicalen. Plant Science Today. 2022, 9(2), 345-350.

- A. A. A. Qadir, et al. Synthesis and Chemical Properties of (E)-3-[3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]propenoic Acid Derivatives. Journal of Chemistry. 2021, 2021, 6688929.

- M. Baranska, et al. Spectroscopic (FT-IR, FT-Raman, 1H- and 13C-NMR)

- M. A. Khan, et al. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)

Sources

- 1. mdpi.com [mdpi.com]

- 2. CAS 112898-33-6: this compound [cymitquimica.com]

- 3. jk-sci.com [jk-sci.com]

- 4. 反式-2,5-二氟肉桂酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. 112898-33-6 | this compound [fluoromart.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to trans-2,5-Difluorocinnamic Acid

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of trans-2,5-Difluorocinnamic acid (CAS No. 112898-33-6), a fluorinated building block of significant interest in medicinal chemistry and materials science. This document delves into the compound's physicochemical properties, detailed spectroscopic characterization, robust synthetic protocols, and its strategic applications in drug discovery. By elucidating the impact of fluorine substitution on molecular properties and biological activity, this guide serves as an essential resource for scientists leveraging fluorinated scaffolds in the design of novel therapeutics and advanced materials. The causality behind experimental choices and self-validating protocols are emphasized to ensure both scientific integrity and practical utility.

Introduction: The Strategic Role of Fluorine in Cinnamic Acid Scaffolds

Cinnamic acid and its derivatives are a well-established class of compounds recognized for a wide spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[1] The synthetic tractability of the cinnamic acid backbone—comprising a phenyl ring, a propenoic acid chain, and a carboxylic acid function—makes it an ideal template for structural modification to enhance therapeutic efficacy.

The introduction of fluorine atoms onto this scaffold represents a cornerstone of modern medicinal chemistry.[2] Fluorine, being the most electronegative element, imparts profound changes to a molecule's electronic and steric properties. These modifications can strategically enhance:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the molecule more resistant to enzymatic degradation (e.g., by cytochrome P450 enzymes), which can prolong its biological half-life.[3]

-

Binding Affinity: Fluorine can engage in favorable intermolecular interactions, including hydrogen bonds and dipole-dipole interactions, with biological targets like enzymes and receptors, thereby increasing binding affinity and potency.

-

Membrane Permeability: Selective fluorination can increase a molecule's lipophilicity, enhancing its ability to cross cellular membranes and the blood-brain barrier.[4]

-

Acidity (pKa): The strong electron-withdrawing nature of fluorine increases the acidity of the carboxylic acid moiety, influencing its ionization state at physiological pH and thus affecting solubility and target interaction.[5]

This compound is a prime exemplar of this strategy, offering a unique substitution pattern that provides a distinct electronic and steric profile compared to other isomers. This guide will explore the specific attributes of this molecule and its potential as a high-value synthetic intermediate.

Physicochemical and Spectroscopic Profile

Accurate characterization is fundamental to the application of any chemical entity in a research and development setting. The properties of this compound are summarized below.

Physicochemical Properties

The key physicochemical properties have been compiled from various sources and predictive models, providing essential data for handling, formulation, and computational studies.

| Property | Value | Reference(s) |

| CAS Number | 112898-33-6 | [6] |

| Molecular Formula | C₉H₆F₂O₂ | [7] |

| Molecular Weight | 184.14 g/mol | [7] |

| Appearance | Off-white crystalline powder | [8] |

| Melting Point | 138-140 °C | [8] |

| pKa (Predicted) | 4.16 ± 0.10 | [9] |

| logP (Predicted) | 2.063 | [10] |

| IUPAC Name | (2E)-3-(2,5-difluorophenyl)prop-2-enoic acid | [11] |

Spectroscopic Characterization

Spectroscopic analysis confirms the structural integrity and purity of this compound. The following data are representative of the expected spectral features.

-

¹H NMR:

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected far downfield, typically >12 ppm, due to the acidic nature and hydrogen bonding.

-

Vinyl Protons (-CH=CH-): Two doublets are expected. The proton α to the carbonyl group will appear around 6.5-6.7 ppm, and the proton β to the carbonyl will be further downfield, around 7.6-7.8 ppm. The large coupling constant (J ≈ 16 Hz) is diagnostic of the trans configuration.

-

Aromatic Protons (Ar-H): The three protons on the difluorophenyl ring will appear as complex multiplets in the aromatic region, typically between 7.0-7.5 ppm. The coupling with both adjacent protons and the fluorine atoms (³J-H-F and ⁴J-H-F) will lead to complex splitting patterns.

-

-

¹³C NMR:

-

Carbonyl Carbon (-C=O): Expected around 167-168 ppm.[12]

-

Vinyl Carbons (-C=C-): The α-carbon is expected around 119-122 ppm, while the β-carbon will be further downfield, around 140-143 ppm.[12]

-

Aromatic Carbons (Ar-C): Six distinct signals are expected. The two carbons directly bonded to fluorine will show large one-bond C-F coupling constants (¹J-C-F ≈ 240-250 Hz) and will be significantly shifted downfield. The other four aromatic carbons will show smaller two- or three-bond C-F couplings.

-

The IR spectrum provides confirmation of the key functional groups present in the molecule. The NIST Chemistry WebBook confirms the availability of an IR spectrum for this compound.[14] Key characteristic absorption bands for cinnamic acids include:[15][16]

| Wavenumber (cm⁻¹) | Bond Vibration | Description |

| 2500-3300 | O-H stretch | Very broad, characteristic of a hydrogen-bonded carboxylic acid. |

| ~1680-1700 | C=O stretch | Strong, sharp absorption for the conjugated carbonyl group. |

| ~1625-1640 | C=C stretch | Medium intensity, conjugated alkene. |

| ~1200-1300 | C-O stretch | Strong, coupled with O-H bend. |

| ~980 | =C-H bend | Out-of-plane bend, characteristic of a trans-disubstituted alkene. |

Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern. The NIST database indicates the availability of a mass spectrum.[14] The fragmentation of cinnamic acids is well-characterized and typically involves initial loss of the carboxylic acid group followed by further fragmentation of the aromatic ring.[17]

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 184.

-

Key Fragments:

-

[M - COOH]⁺ (m/z 139): Loss of the carboxyl radical.

-

[M - CO₂]⁺ (m/z 140): Decarboxylation is a common fragmentation pathway for carboxylic acids.[17]

-

Further fragmentation of the difluorostyrene radical cation would lead to characteristic aromatic fragments.

-

Synthesis of this compound

The most reliable and widely used method for synthesizing cinnamic acids is the Knoevenagel-Doebner condensation .[18] This reaction involves the condensation of an aromatic aldehyde with malonic acid, catalyzed by a weak base like pyridine or piperidine. The reaction proceeds through a condensation step followed by an in-situ decarboxylation upon heating.

Knoevenagel-Doebner Condensation Workflow

The synthesis of this compound proceeds from commercially available 2,5-difluorobenzaldehyde and malonic acid.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, where progress can be monitored, and the final product is purified to a high standard.

-

Materials & Equipment:

-

2,5-Difluorobenzaldehyde (1.0 eq)

-

Malonic acid (1.1 eq)

-

Pyridine (reagent grade, as solvent, ~3-4 mL per gram of aldehyde)

-

Piperidine (catalytic amount, ~0.05 eq)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol and Deionized Water (for recrystallization)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Büchner funnel and filtration apparatus

-

Thin Layer Chromatography (TLC) apparatus

-

-

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,5-difluorobenzaldehyde (1.0 eq) and malonic acid (1.1 eq).

-

Solvent and Catalyst Addition: Add pyridine as the solvent, followed by a catalytic amount of piperidine. The causality for using pyridine is twofold: it acts as a basic catalyst to facilitate the deprotonation of malonic acid and as a high-boiling solvent to enable the decarboxylation step. Piperidine is a stronger base and accelerates the initial condensation.[19]

-

Condensation and Decarboxylation: Heat the reaction mixture to reflux (approx. 115-120 °C) with stirring. The progress of the reaction can be monitored by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase), observing the consumption of the starting aldehyde. The reaction is typically complete within 2-4 hours, often accompanied by the evolution of CO₂ gas.

-

Workup and Precipitation: Once the reaction is complete, cool the mixture to room temperature. In a separate beaker, prepare a mixture of crushed ice and concentrated HCl. Slowly and carefully pour the reaction mixture into the ice/HCl mixture with vigorous stirring. This step neutralizes the pyridine and protonates the carboxylate, causing the water-insoluble product to precipitate.

-

Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water to remove any remaining pyridine hydrochloride and other water-soluble impurities.

-

Purification: The trustworthiness of the final compound relies on effective purification. Transfer the crude solid to a clean flask and perform a recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure, off-white crystals of this compound.

-

Drying and Characterization: Dry the purified product under vacuum. Confirm the identity and purity of the final compound using the spectroscopic methods outlined in Section 2.2 and by measuring its melting point.

-

Applications in Drug Discovery and Medicinal Chemistry

This compound is not typically an active pharmaceutical ingredient itself but serves as a crucial precursor for more complex, biologically active molecules. Its difluorophenyl moiety is incorporated to modulate the ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacodynamic properties of the final compound.

While specific examples for the 2,5-difluoro isomer are less prevalent in the literature than for other isomers, the principles of its application are well-established. Derivatives of the closely related trans-3,4-difluorocinnamic acid have been successfully developed as potent 5-HT₃ receptor antagonists and as radiosensitizers for cancer therapy, illustrating the potential of this molecular class.[20]

Representative Application: Modulation of Serotonin 5-HT₃ Receptor Signaling

Derivatives of fluorinated cinnamic acids can be synthesized to act as antagonists at the 5-HT₃ receptor, a ligand-gated ion channel critical in mediating nausea and vomiting, particularly that induced by chemotherapy.[20]

-

Mechanism of Action: The 5-HT₃ receptor is activated by serotonin (5-HT), leading to a rapid influx of cations (Na⁺, Ca²⁺) and neuronal depolarization. This signal is propagated, ultimately triggering the emetic reflex. An antagonist molecule, derived from a scaffold like this compound, is designed to bind to the receptor, blocking serotonin from binding and thereby preventing the downstream signaling cascade. The difluoro-substitution pattern is critical for establishing the precise steric and electronic interactions required for high-affinity binding to the receptor pocket.

Caption: Antagonism of the 5-HT3 receptor by a fluorocinnamic acid derivative.

Conclusion

This compound is a strategically valuable building block for chemical synthesis. Its unique fluorine substitution pattern offers a powerful tool for modulating the physicochemical and pharmacological properties of lead compounds in drug discovery. The well-defined synthetic route via the Knoevenagel-Doebner condensation allows for its accessible and scalable production. This guide has provided the foundational knowledge, from spectroscopic identity to detailed synthetic protocols and mechanistic insights, to empower researchers to confidently incorporate this versatile compound into their research and development programs, ultimately accelerating the discovery of novel therapeutics and advanced materials.

References

- The Royal Society of Chemistry. (2012). Supplementary Information. Green Chemistry.

- Wiley-VCH. (n.d.). Supporting Information.

- NIST. (n.d.). 2,5-Difluorocinnamic acid. NIST Chemistry WebBook.

- SpectraBase. (n.d.). trans-2,6-Difluorocinnamic acid - Optional[FTIR] - Spectrum.

- PubMed. (2018). Experimental FT-IR, Laser-Raman and DFT spectroscopic analysis of 2,3,4,5,6-Pentafluoro-trans-cinnamic acid.

- Unknown Source. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.

- MDPI. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy.

- MDPI. (2022). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials.

- ResearchGate. (n.d.). Single stage electrospray mass spectrum of trans-cinnamic acid in....

- Specac Ltd. (n.d.). Interpreting Infrared Spectra.

- Cheméo. (n.d.). Chemical Properties of 2,5-Difluorocinnamic acid (CAS 112898-33-6).

- Doc Brown's Chemistry. (n.d.). 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid.

- MDPI. (2023). Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Multitarget Cinnamic Acid Hybrids.

- Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000930).

- SpectraBase. (n.d.). trans-2,6-Difluorocinnamic acid - Optional[13C NMR] - Chemical Shifts.

- Amerigo Scientific. (n.d.). This compound (98%).

- ChemWhat. (n.d.). This compound CAS#: 112898-33-6.

Sources

- 1. mdpi.com [mdpi.com]

- 2. CAS 112898-33-6: this compound [cymitquimica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. 112898-33-6 | this compound [fluoromart.com]

- 6. 反式-2,5-二氟肉桂酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. This compound CAS#: 112898-33-6 [m.chemicalbook.com]

- 9. This compound | 112898-33-6 [amp.chemicalbook.com]

- 10. 2,5-Difluorocinnamic acid (CAS 112898-33-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. jk-sci.com [jk-sci.com]

- 12. rsc.org [rsc.org]

- 13. application.wiley-vch.de [application.wiley-vch.de]

- 14. 2,5-Difluorocinnamic acid [webbook.nist.gov]

- 15. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 16. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Core Mechanism of Action of trans-2,5-Difluorocinnamic Acid

Abstract

trans-2,5-Difluorocinnamic acid is a halogenated derivative of cinnamic acid, a class of compounds recognized for their diverse biological activities. While the precise molecular mechanisms of the 2,5-difluoro isomer are still under active investigation, this guide synthesizes current knowledge by examining the well-documented activities of structurally related cinnamic acid derivatives and analogous fluorinated compounds. This document will explore plausible mechanisms of action, including the modulation of key metabolic enzymes and interference with critical signaling pathways. By providing a detailed analysis of related compounds and proposing robust experimental protocols for validation, this guide serves as a foundational resource for researchers and professionals in drug discovery and development aiming to elucidate and harness the therapeutic potential of this compound.

Introduction: The Therapeutic Potential of Fluorinated Cinnamic Acids

Cinnamic acid and its derivatives are a class of naturally occurring and synthetic compounds that have garnered significant interest in medicinal chemistry. The incorporation of fluorine atoms into organic molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[1] this compound (CAS 112898-33-6) represents a molecule of interest at the intersection of these two concepts.[2][3][4] While direct, comprehensive studies on its specific mechanism of action are limited, a wealth of data on analogous compounds provides a strong foundation for hypothesizing its biological targets and cellular effects.

This guide will deconstruct the potential mechanisms of this compound by analyzing the established actions of its close structural relatives, particularly other difluorocinnamic acid isomers and the broader family of cinnamic acid derivatives. The primary hypothesized mechanisms revolve around the modulation of cellular metabolism and key signaling cascades.

Core Hypothesized Mechanism: Modulation of Cellular Metabolism via Pyruvate Dehydrogenase Kinase (PDK) Inhibition

A central hub of cellular metabolism is the Pyruvate Dehydrogenase Complex (PDC), which links glycolysis to the citric acid cycle by converting pyruvate to acetyl-CoA.[5] The activity of PDC is tightly regulated by Pyruvate Dehydrogenase Kinase (PDK), which phosphorylates and inactivates the complex.[6][7] Overactivity of PDK is implicated in several disease states, including cancer and diabetes, making it a compelling therapeutic target.[7][8] Small molecule inhibitors of PDK, such as dichloroacetate (DCA), can reactivate the PDC, shifting metabolism from glycolysis towards mitochondrial oxidation.[8][9]

Given that derivatives of cinnamic acid are known to influence metabolic pathways, it is plausible that this compound acts as an inhibitor of one or more PDK isoforms.[10][11] This inhibition would lead to a cascade of downstream effects, ultimately promoting oxidative phosphorylation and potentially inducing apoptosis in cancer cells that rely on the Warburg effect.[8]

Caption: Hypothesized inhibition of Pyruvate Dehydrogenase Kinase (PDK) by this compound.

Experimental Protocol: PDK Inhibition Assay

This protocol outlines a method to determine if this compound inhibits PDK activity, thereby increasing the activity of the Pyruvate Dehydrogenase Complex (PDC).

Objective: To quantify the inhibitory effect of this compound on PDK isoforms.

Materials:

-

Recombinant human PDK isoforms (PDK1, PDK2, PDK3, PDK4)

-

Pyruvate Dehydrogenase Complex (PDC)

-

ATP, NADH, Acetyl-CoA, Pyruvate

-

Dichloroacetate (DCA) as a positive control

-

This compound

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of this compound and DCA in a suitable solvent (e.g., DMSO). Create a serial dilution to test a range of concentrations.

-

Reaction Mixture: In each well of a 96-well plate, prepare a reaction mixture containing PDC, cofactors (CoA, NAD+), and thiamine pyrophosphate (TPP) in the assay buffer.

-

PDK-Mediated Inactivation: Add a specific PDK isoform and ATP to the wells to initiate the phosphorylation and inactivation of PDC. Simultaneously, add varying concentrations of this compound, DCA, or vehicle control. Incubate for a predetermined time (e.g., 10 minutes) at 30°C.

-

PDC Activity Measurement: Initiate the PDC reaction by adding pyruvate. The activity of PDC is measured by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.

-

Data Analysis: Record the rate of change in absorbance over time. Calculate the percent inhibition of PDK activity for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity) by fitting the data to a dose-response curve.

Self-Validation: The inclusion of a known PDK inhibitor (DCA) as a positive control validates the assay's ability to detect inhibition. A vehicle control (e.g., DMSO) establishes the baseline enzyme activity. Running the assay without PDK demonstrates the maximum PDC activity.

Secondary and Analog-Derived Mechanisms of Action

Based on the activities of structurally similar compounds, several other mechanisms are plausible and warrant investigation.

5-HT3 Receptor Antagonism

The structurally related isomer, trans-3,4-Difluorocinnamic acid, is a known building block for potent 5-HT₃ receptor antagonists.[1][12] The 5-HT₃ receptor is a ligand-gated ion channel involved in signaling pathways related to nausea and emesis. Antagonism of this receptor blocks the influx of cations (Na⁺, Ca²⁺), preventing neuronal depolarization.[1] Downstream signaling involves the Ca²⁺/Calmodulin-dependent protein kinase II (CaMKII) and the phosphorylation of extracellular signal-regulated kinase (ERK1/2).[1] It is conceivable that this compound shares this antagonistic activity.

Caption: Hypothesized 5-HT3 receptor antagonism pathway.

α-Glucosidase Inhibition